molecular formula C17H27O3P B13110080 [[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol

[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol

Cat. No.: B13110080
M. Wt: 310.4 g/mol
InChI Key: JCNMOFIXWKIJHM-RMCMFNOXSA-N
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Description

The compound “[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol” is a complex organic molecule that features a cyclohexyl group, a phenylphosphoryl group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol” typically involves multiple steps, starting with the preparation of the cyclohexyl group and its subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The phenylphosphoryl group can be reduced under specific conditions.

    Substitution: The cyclohexyl group can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol moiety can yield formaldehyde or formic acid, while reduction of the phenylphosphoryl group can produce phenylphosphine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism by which “[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol” exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclohexyl group may facilitate binding to hydrophobic pockets, while the phenylphosphoryl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexyl derivatives and phenylphosphoryl-containing molecules. Examples include:

  • Cyclohexylmethanol
  • Phenylphosphoryl chloride
  • Cyclohexylphenylphosphine

Uniqueness

What sets “[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol” apart is its combination of functional groups and stereochemistry. The specific arrangement of atoms in this compound provides unique reactivity and binding properties that are not found in simpler analogs.

Properties

Molecular Formula

C17H27O3P

Molecular Weight

310.4 g/mol

IUPAC Name

[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol

InChI

InChI=1S/C17H27O3P/c1-13(2)16-10-9-14(3)11-17(16)20-21(19,12-18)15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3/t14-,16+,17-,21?/m1/s1

InChI Key

JCNMOFIXWKIJHM-RMCMFNOXSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(CO)C2=CC=CC=C2)C(C)C

Canonical SMILES

CC1CCC(C(C1)OP(=O)(CO)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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